

Spectroscopic Properties of N-Phenylglycine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Phenylglycine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **N-Phenylglycine**, a compound of significant interest in various scientific fields, including its role as a photoinitiator in polymer chemistry and as a building block in drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N-Phenylglycine**. The following tables summarize the ^1H and ^{13}C NMR spectral data, typically recorded in a mixture of deuterated chloroform (CDCl_3) and deuterated dimethyl sulfoxide (DMSO-d_6) to ensure solubility and optimal spectral resolution.[1][2]

^1H NMR Data

The ^1H NMR spectrum of **N-Phenylglycine** exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the glycine backbone, the amine proton, and the carboxylic acid proton.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Carboxylic Acid (-COOH)	~10.5	Singlet (broad)	-
Phenyl (Ar-H)	7.8 - 7.2	Multiplet	-
Methylene (-CH ₂ -)	~4.85	Singlet	-
Amine (-NH-)	Variable	Broad	-

Note: The chemical shifts, particularly for the acidic and amine protons, can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the **N-Phenylglycine** molecule.

Carbon Assignment	Chemical Shift (δ) ppm
Carbonyl (-C=O)	~173.5
Phenyl (Ar-C, C-N)	~140.2
Phenyl (Ar-C)	138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5
Methylene (-CH ₂ -)	~54.8

Note: The assignments of the aromatic carbons can be complex due to overlapping signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-Phenylglycine**. The spectrum is typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet.^[3]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500	O-H Stretch (broad)	Carboxylic Acid
~3050	C-H Stretch (aromatic)	Phenyl Group
~2950, ~2850	C-H Stretch (aliphatic)	Methylene Group
~1725	C=O Stretch	Carboxylic Acid
~1600, ~1490	C=C Stretch (in-ring)	Phenyl Group
~1340	S=O Stretch (asymmetric)	(Present in sulfonated derivatives)
750-700, 690-710	C-H Bending (out-of-plane)	Monosubstituted Phenyl

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **N-Phenylglycine** molecule. In acetonitrile, **N-Phenylglycine** exhibits a strong absorption in the UV region.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)
Acetonitrile	345	~4370

This absorption is attributed to π - π^* electronic transitions within the aromatic phenyl ring and the non-bonding to π^* transitions of the carboxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N-Phenylglycine** are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **N-Phenylglycine**.

Materials:

- **N-Phenylglycine**
- Deuterated chloroform (CDCl_3)
- Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tubes
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **N-Phenylglycine** and dissolve it in a suitable volume (typically 0.6-0.7 mL) of a $\text{CDCl}_3/\text{DMSO-d}_6$ solvent mixture in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
- **Data Processing:** Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **N-Phenylglycine**.

Materials:

- **N-Phenylglycine**
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle (agate)
- Pellet press

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):[\[4\]](#)
 - Thoroughly grind 1-2 mg of **N-Phenylglycine** with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[\[4\]](#)
 - Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.
- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of **N-Phenylglycine** in acetonitrile.

Materials:

- **N-Phenylglycine**
- Acetonitrile, UV-grade
- Volumetric flasks
- Quartz cuvettes (1 cm path length)

Instrumentation:

- UV-Vis Spectrophotometer

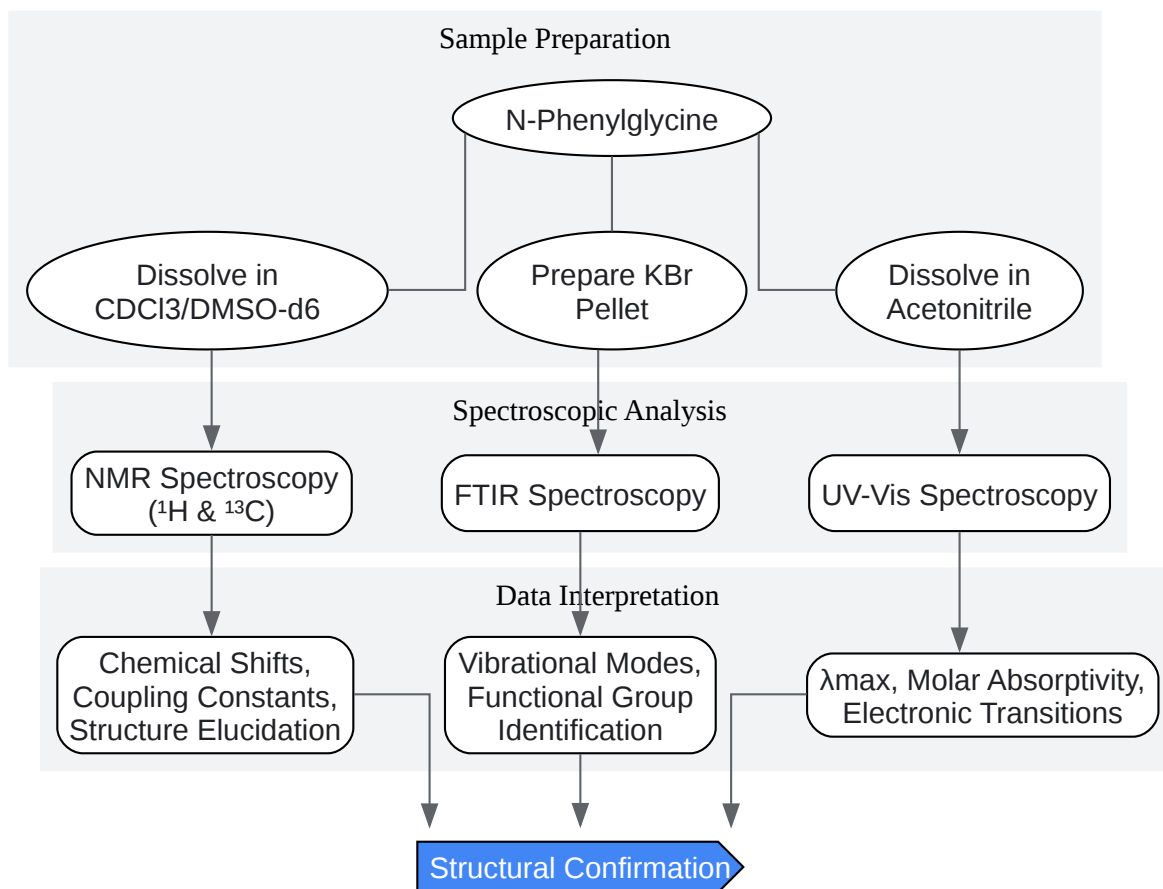
Procedure:

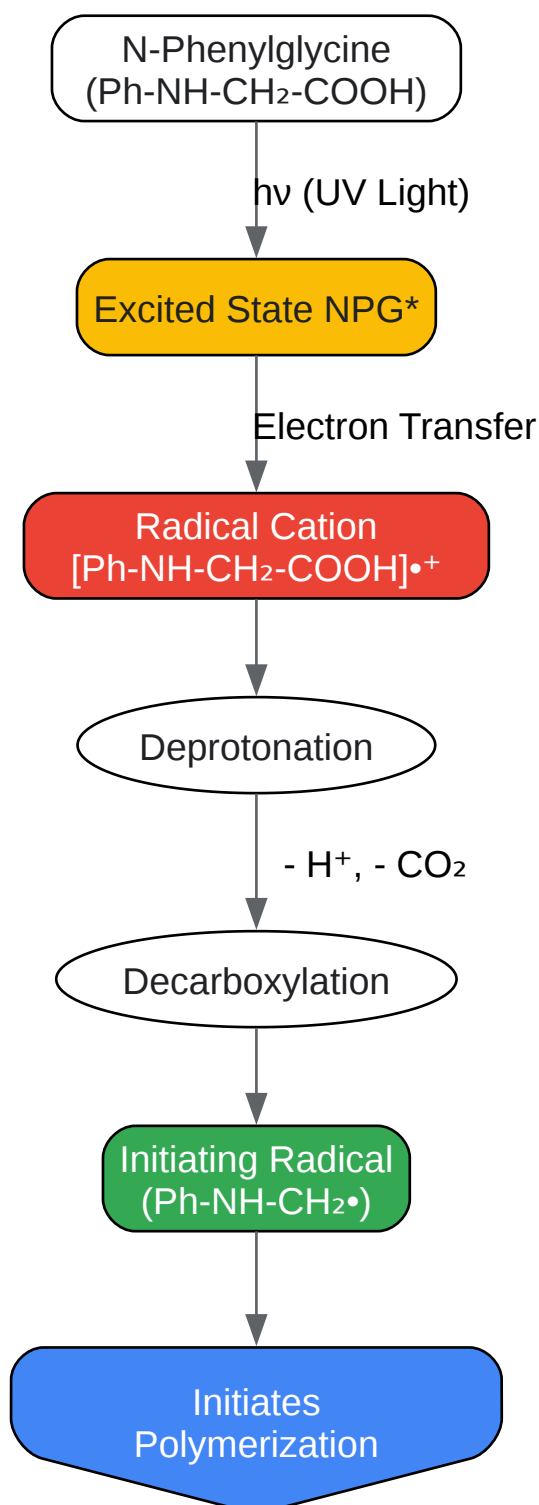
- **Solution Preparation:** Prepare a stock solution of **N-Phenylglycine** in acetonitrile of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent (acetonitrile) and place it in the spectrophotometer to record a baseline spectrum.
- **Sample Measurement:** Rinse the cuvette with the **N-Phenylglycine** solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-600 nm).
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value. Use the Beer-Lambert law ($A = \epsilon c l$) to calculate the molar absorptivity (ϵ), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Visualized Workflow and Mechanisms

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms related to the spectroscopic analysis and application of **N-Phenylglycine**.

Spectroscopic Characterization Workflow





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